

DiSulfo-Cy5 Alkyne: A Technical Guide for Bioorthogonal Labeling

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Compound of Interest		
Compound Name:	DiSulfo-Cy5 alkyne	
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This in-depth technical guide provides essential information on the spectral properties and application of **DiSulfo-Cy5 alkyne**, a fluorescent probe widely utilized in bioorthogonal chemistry for the labeling and detection of biomolecules.

Core Properties and Spectral Characteristics

DiSulfo-Cy5 alkyne is a water-soluble, far-red fluorescent dye functionalized with an alkyne group.[1][2] This alkyne moiety allows for its covalent attachment to azide-modified molecules through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][3] The disulfonated nature of the dye enhances its water solubility, making it particularly suitable for labeling biomolecules in aqueous environments with minimal use of organic co-solvents.[4][5] Its fluorescence is characterized by high photostability and a large extinction coefficient, making it a bright and robust fluorophore for various imaging applications.[2][4] The fluorescence of DiSulfo-Cy5 is also pH-insensitive over a wide range (pH 4 to 10).[1][2]

Spectral Data Summary

The following table summarizes the key quantitative spectral and physical properties of **DiSulfo-Cy5 alkyne**, compiled from various suppliers. These values are crucial for instrument setup and experimental design.



Parameter	Value	Source
Excitation Maximum (\(\lambda\)ex)	646 nm	[4]
Emission Maximum (λem)	662 nm	[4]
Extinction Coefficient	271,000 cm ⁻¹ M ⁻¹	[3][4]
Fluorescence Quantum Yield (Φ)	0.28	[4]
Molecular Weight	~701.8 g/mol	[4][6]
Solubility	Water, DMSO, DMF	[1][4]

Note: Spectral properties can be influenced by the local environment. The provided values are for the free dye in solution.

Experimental Protocol: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of an Azide-Modified Protein

This protocol provides a general workflow for the covalent labeling of a protein containing an azide modification with **DiSulfo-Cy5 alkyne**. Optimization may be required for specific proteins and applications.

Materials

- Azide-modified protein
- DiSulfo-Cy5 alkyne
- Copper(II) sulfate (CuSO₄)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand[7]
- Sodium ascorbate (freshly prepared)[7]



- Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- DMSO for preparing stock solutions
- Purification column (e.g., size-exclusion chromatography) for removing unreacted dye[8]

Stock Solution Preparation

- **DiSulfo-Cy5 Alkyne**: Prepare a 10 mM stock solution in DMSO.
- Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.
- THPTA Ligand: Prepare a 100 mM stock solution in water.
- Sodium Ascorbate: Freshly prepare a 300 mM solution in water immediately before use.

Labeling Procedure

- In a microcentrifuge tube, dilute the azide-modified protein to the desired final concentration in the reaction buffer.
- Add the DiSulfo-Cy5 alkyne stock solution to the protein solution. A 2- to 10-fold molar excess of the alkyne dye over the azide-protein is a common starting point.
- Prepare the catalyst premix in a separate tube by combining the CuSO₄ and THPTA ligand solutions. A 5-fold molar excess of the ligand over copper is recommended.
- Add the catalyst premix to the reaction mixture. A final copper concentration of 50-100 μM is often sufficient.
- Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
- Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.
- Purify the labeled protein conjugate to remove unreacted dye and catalyst components using a suitable method, such as size-exclusion chromatography.

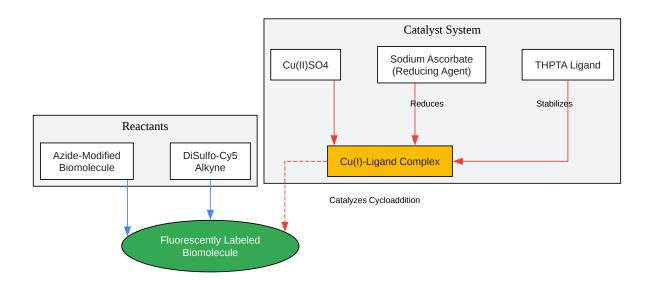


Analysis

The degree of labeling (DOL) can be determined by measuring the absorbance of the purified conjugate at both 280 nm (for the protein) and the absorbance maximum of DiSulfo-Cy5 (~646 nm).

Visualizing the Workflow

The following diagrams illustrate the fundamental reaction and a typical experimental workflow for utilizing **DiSulfo-Cy5 alkyne**.

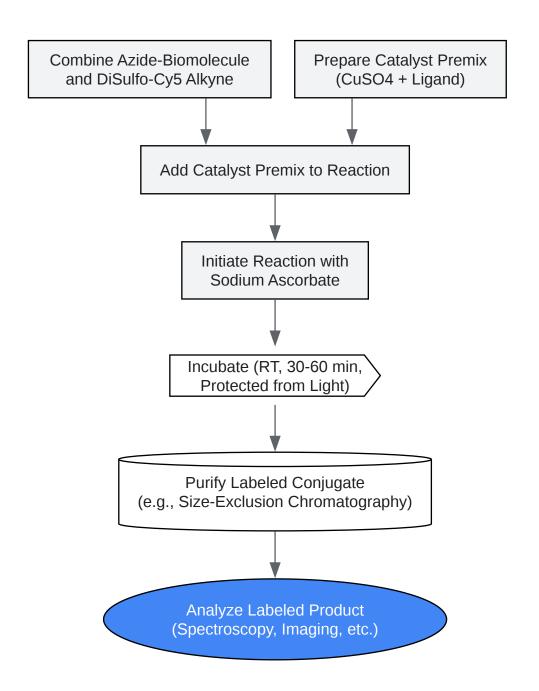


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Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.



Prepare Stock Solutions (Dye, CuSO4, Ligand, Ascorbate)



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References

- 1. Sulfo Cy5 Alkyne | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. interchim.fr [interchim.fr]
- 4. diSulfo-Cy5 alkyne, 1617497-19-4 | BroadPharm [broadpharm.com]
- 5. probes.bocsci.com [probes.bocsci.com]
- 6. DiSulfo-Cy5 alkyne | TargetMol [targetmol.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
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